4-Methyl-[1,1'-biphenyl]-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-[1,1’-biphenyl]-2-carboxamide: is an organic compound with a biphenyl structure substituted with a methyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbiphenyl, which is commercially available or can be synthesized from biphenyl through Friedel-Crafts alkylation.
Functional Group Introduction: The carboxamide group is introduced through a series of reactions, including nitration, reduction, and amidation.
Reaction Conditions: The nitration of 4-methylbiphenyl is carried out using concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. Finally, the amine is converted to the carboxamide using acyl chloride or anhydride in the presence of a base.
Industrial Production Methods: Industrial production of 4-Methyl-[1,1’-biphenyl]-2-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-[1,1’-biphenyl]-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Methyl-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 4-Methyl-[1,1’-biphenyl]-2-amine.
Substitution: Various halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: 4-Methyl-[1,1’-biphenyl]-2-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and sensors for detecting specific biomolecules.
Medicine: The compound is investigated for its potential pharmacological properties. It is explored as a candidate for drug development, particularly for its interactions with specific enzymes and receptors.
Industry: In the industrial sector, 4-Methyl-[1,1’-biphenyl]-2-carboxamide is used in the production of specialty chemicals and materials. It is also employed in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
4-Methylbiphenyl: Lacks the carboxamide group, making it less versatile in terms of functionalization.
4-Methyl-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
4-Methyl-[1,1’-biphenyl]-2-amine: Contains an amine group instead of a carboxamide group.
Uniqueness: 4-Methyl-[1,1’-biphenyl]-2-carboxamide is unique due to the presence of both a methyl group and a carboxamide group on the biphenyl structure
Properties
Molecular Formula |
C14H13NO |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
5-methyl-2-phenylbenzamide |
InChI |
InChI=1S/C14H13NO/c1-10-7-8-12(13(9-10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16) |
InChI Key |
DBVYKNJEAQCDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.